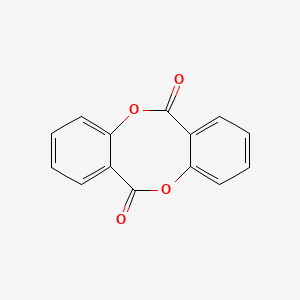

Disalicylide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzo[c][1,5]benzodioxocine-6,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-5-1-3-7-11(9)17-14(16)10-6-2-4-8-12(10)18-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSVGAXOQBMEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Disalicylide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disalicylide, with the systematic name dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic diester derived from two molecules of salicylic (B10762653) acid. Its rigid, bicyclic core structure presents an intriguing scaffold for chemical and biological exploration. While specific research on the biological activities of this compound is limited, the well-documented pharmacological profiles of its parent molecule, salicylic acid, and other salicylates suggest potential for a range of biological effects. This document aims to provide a comprehensive overview of the known fundamental properties of this compound and to extrapolate potential experimental methodologies and areas of biological investigation based on related chemical entities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Chemical Formula | C₁₄H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 240.21 g/mol | --INVALID-LINK-- |

| CAS Number | 486-58-8 | --INVALID-LINK-- |

| Appearance | White crystalline solid (inferred) | --INVALID-LINK-- |

| Melting Point | 213 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 415.3 ± 15.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | N/A | Data not available |

| Stability | N/A | Data not available |

Synonyms: 6H,12H-Dibenzo[b,f][1][2]dioxocin-6,12-dione, Salicylic acid bimolecular cyclic ester --INVALID-LINK--.

Synthesis and Purification

Synthesis

A potential synthetic workflow, adapted from analogous reactions, is proposed below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on analogous synthesis of cis-disalicylide):

-

Reaction Setup: A solution of salicylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Addition of Reagents: The solution is cooled to 0°C, and triethylamine is added, followed by the slow, dropwise addition of a solution of phosgene in the same solvent.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) to confirm the formation of the 1,3-benzodioxan-2,4-dione intermediate.

-

Cyclization: Upon completion of the initial reaction, a catalytic amount of a base (e.g., triethylamine) is added to promote the cyclization to cis-disalicylide.

-

Workup: The reaction mixture is quenched with a dilute acid and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification

Purification of the crude this compound product is essential to remove unreacted starting materials, byproducts, and any polymeric material. Based on the purification of structurally similar dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones, recrystallization and column chromatography are likely to be effective methods.

Experimental Protocol (Hypothetical):

-

Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) and allowed to cool slowly to induce crystallization. The choice of solvent or solvent system would need to be determined experimentally.

-

Column Chromatography: For more rigorous purification, silica (B1680970) gel column chromatography can be employed. A suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) would be developed based on TLC analysis to separate this compound from impurities.

Caption: Generalized workflow for purification by recrystallization.

Spectroscopic and Structural Characterization

Detailed experimental spectra for this compound are not available. The following sections describe the expected spectroscopic features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the symmetric this compound molecule is expected to be relatively simple. The eight aromatic protons would likely appear as a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the specific electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (likely in the range of δ 160-170 ppm) and the aromatic carbons. Due to the molecule's symmetry, only seven unique carbon signals would be expected in the proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹, characteristic of the ester carbonyl groups.

-

C-O Stretch: Absorption bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester linkages.

-

Aromatic C=C Stretch: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can provide information about the substitution pattern of the benzene (B151609) rings.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 240. The fragmentation pattern would likely involve the cleavage of the ester linkages, leading to characteristic fragment ions.

X-ray Crystallography

The three-dimensional structure of this compound has not been reported. X-ray crystallography would be required to definitively determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Based on the crystal structure of a related N,N'-dimethyldianthranilide, the two benzene rings in this compound are likely to be oriented at a significant dihedral angle to each other.

Biological Activity and Mechanism of Action

There is currently no direct experimental evidence detailing the biological activity or mechanism of action of this compound. However, insights can be drawn from the known activities of its parent compound, salicylic acid, and structurally analogous molecules.

Inferred Biological Potential

Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound, upon in vivo hydrolysis, could release salicylic acid and thus exert similar effects.

Furthermore, studies on dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones, which are nitrogen-containing analogues of this compound, have shown cytotoxic effects against various cancer cell lines, including HeLa and U87.[1] This suggests that the core dibenzo[b,f][1][2]diheterocine-6,12-dione scaffold may possess inherent biological activity, independent of hydrolysis to its constituent monomers.

Postulated Signaling Pathway Interactions

Given the cytotoxic potential of analogous compounds, this compound could hypothetically interact with various cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. A generalized diagram of a potential mechanism of action is presented below, illustrating how a small molecule inhibitor could modulate a signaling cascade. It must be emphasized that this is a hypothetical representation and has not been experimentally validated for this compound.

Caption: Hypothetical signaling pathway modulation by this compound.

Future Directions

The lack of comprehensive data on this compound presents numerous opportunities for future research. Key areas for investigation include:

-

Development and optimization of a robust synthetic protocol.

-

Thorough characterization using modern spectroscopic and crystallographic techniques.

-

Systematic evaluation of its solubility and stability in pharmaceutically relevant solvents and conditions.

-

Screening for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

-

Elucidation of its mechanism of action and identification of its cellular targets and affected signaling pathways.

Conclusion

This compound is a structurally interesting molecule with potential for further investigation in the fields of chemistry and drug discovery. While its fundamental properties are not yet fully characterized, this guide provides a framework for future studies by consolidating the available information and drawing parallels with related compounds. Further experimental work is crucial to unlock the full potential of this intriguing scaffold.

References

An In-depth Technical Guide to the Synthesis of cis-Disalicylide from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-disalicylide, a cyclic ester derived from salicylic (B10762653) acid. The document details the reaction pathway, experimental protocols, and quantitative data, offering valuable insights for researchers in organic synthesis and drug development.

Introduction

Cis-disalicylide, also known as dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic di-ester of salicylic acid. Its unique structure and potential applications in medicinal chemistry and materials science have made its synthesis a subject of interest. This guide focuses on a well-established two-step synthetic route starting from readily available salicylic acid.

Synthetic Pathway

The synthesis of cis-disalicylide from salicylic acid proceeds through a two-step reaction sequence. The first step involves the conversion of salicylic acid into the intermediate, 1,3-benzodioxan-2,4-dione. In the second step, this intermediate undergoes a base-catalyzed dimerization to yield the final product, cis-disalicylide.

A visualization of the overall synthetic workflow is provided below.

Caption: Overall workflow for the synthesis of cis-Disalicylide.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of cis-disalicylide.

Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione

This step involves the reaction of salicylic acid with phosgene in the presence of triethylamine.

Materials:

-

Salicylic Acid

-

Phosgene (handle with extreme caution in a well-ventilated fume hood)

-

Triethylamine

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

A solution of salicylic acid in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and a gas inlet.

-

The solution is cooled in an ice bath.

-

Triethylamine (slightly less than 2 molar equivalents) is added to the solution.

-

Phosgene gas is bubbled through the cooled solution with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

After the addition of phosgene is complete, the reaction mixture is stirred for a specified period at low temperature.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude 1,3-benzodioxan-2,4-dione.

Step 2: Synthesis of cis-Disalicylide

This step involves the dimerization of 1,3-benzodioxan-2,4-dione catalyzed by a trace amount of triethylamine.

Materials:

-

1,3-Benzodioxan-2,4-dione (from Step 1)

-

Triethylamine

-

Anhydrous solvent (e.g., Benzene, Toluene)

Procedure:

-

The crude 1,3-benzodioxan-2,4-dione is dissolved in an anhydrous solvent.

-

A trace amount of triethylamine is added to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude cis-disalicylide.

Purification

The crude cis-disalicylide is purified by recrystallization.

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like toluene-hexane).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals of cis-disalicylide are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of cis-disalicylide.

| Parameter | Step 1: 1,3-Benzodioxan-2,4-dione Synthesis | Step 2: cis-Disalicylide Synthesis |

| Reactant Ratios | Salicylic Acid : Triethylamine : Phosgene (approx. 1 : <2 : 1) | 1,3-Benzodioxan-2,4-dione : Triethylamine (catalytic) |

| Typical Yield | High | Almost quantitative[1] |

| Reaction Temperature | 0 - 10 °C | Room Temperature |

| Reaction Time | Varies, typically a few hours | Varies, can be monitored by TLC |

| Melting Point (°C) | - | 220 - 222 °C |

Characterization Data

The structure and purity of the synthesized cis-disalicylide can be confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons in the region of δ 7.0-8.0 ppm. The cis configuration leads to a specific splitting pattern. |

| ¹³C NMR | Carbonyl carbon signal around δ 160-170 ppm. Aromatic carbon signals in the range of δ 110-150 ppm. |

| Infrared (IR) | Strong carbonyl (C=O) stretching absorption around 1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of cis-disalicylide (C₁₄H₈O₄, MW = 240.21 g/mol ). |

Logical Relationship of the Synthesis

The synthesis follows a logical progression from a linear precursor to a cyclic intermediate, which then dimerizes to form the final macrocyclic product.

Caption: Logical flow from precursor to final product.

Conclusion

The synthesis of cis-disalicylide from salicylic acid is a reliable and high-yielding process. This technical guide provides the necessary details for its successful replication in a laboratory setting. The straightforward nature of the synthesis makes cis-disalicylide an accessible platform for further chemical modifications and explorations of its biological and material properties. Researchers are advised to adhere to all safety precautions, particularly when handling hazardous reagents like phosgene.

References

CAS number and molecular weight of Disalicylide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of disalicylide. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, this guide furnishes foundational information essential for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, a cyclic diester of salicylic (B10762653) acid, possesses the following key identifiers and properties.

| Property | Value |

| CAS Number | 486-58-8 |

| Molecular Formula | C14H8O4 |

| Molecular Weight | 240.21 g/mol |

| Synonyms | 6H,12H-Dibenzo[b,f][1][2]dioxocin-6,12-dione, Salicylic acid bimolecular cyclic ester |

Experimental Protocols

Synthesis of cis-Disalicylide

A documented method for the synthesis of cis-disalicylide involves a two-step process starting from salicylic acid.[1]

Step 1: Synthesis of 1,3-Benzodioxan-2,4-dione

-

Salicylic acid is reacted with phosgene (B1210022) in the presence of slightly less than two molar equivalents of triethylamine (B128534).

-

This reaction yields 1,3-benzodioxan-2,4-dione in high yield.

Step 2: Conversion to cis-Disalicylide

-

The 1,3-benzodioxan-2,4-dione intermediate is treated with a trace amount of triethylamine.

-

This catalytic amount of triethylamine facilitates the conversion to cis-disalicylide (dibenzo[b,f][1][2]dioxocin-6,12-dione) in almost quantitative yield.[1]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in peer-reviewed scientific literature concerning the biological activities, mechanism of action, and involvement in signaling pathways of this compound itself. While its precursor, salicylic acid, is a well-known non-steroidal anti-inflammatory drug (NSAID) that primarily acts through the inhibition of cyclooxygenase (COX) enzymes, it cannot be assumed that this compound possesses the same pharmacological profile.

The biological effects of a molecule are highly dependent on its specific three-dimensional structure and chemical properties, which differ significantly between salicylic acid and its cyclic dimer, this compound. Therefore, any potential biological activity of this compound would require dedicated in vitro and in vivo studies to be elucidated.

Researchers interested in the potential therapeutic applications of this compound would need to undertake foundational research, including:

-

Screening Assays: To identify any potential biological targets.

-

Cell-Based Assays: To determine cytotoxic or other cellular effects.

-

Mechanism of Action Studies: To understand how it interacts with biological systems at a molecular level.

Without such studies, any discussion of signaling pathways or a detailed experimental protocol for biological evaluation would be purely speculative.

Conclusion

This compound is a well-defined chemical entity with a known CAS number and molecular weight. Its synthesis from salicylic acid has been described, providing a clear path for its preparation in a laboratory setting. However, the scientific community has yet to extensively explore its biological functions. This presents an open area for investigation for researchers in pharmacology and drug discovery. Future studies are necessary to determine if this compound holds any therapeutic potential and to uncover the biological processes it may modulate.

References

The Genesis of a Cyclic Diester: A Deep Dive into the Discovery and Synthesis of Disalicylide

For researchers, scientists, and professionals in drug development, understanding the historical context and synthetic evolution of key chemical scaffolds is paramount. Disalicylide, a cyclic diester of salicylic (B10762653) acid, represents a fascinating case study in the annals of organic chemistry. This in-depth technical guide explores the discovery and historical synthesis of this intriguing molecule, presenting key quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

The Dawn of this compound: Anschütz's Pioneering Synthesis

The first documented synthesis of this compound is credited to the German chemist Richard Anschütz in the late 19th century. His work, published in the Berichte der deutschen chemischen Gesellschaft in 1889, laid the foundation for subsequent explorations of this cyclic compound. Anschütz discovered that by heating salicyloyl chloride, he could induce a self-condensation reaction to form this compound.

A more refined version of his method involved the use of a mild base, such as pyridine, to facilitate the reaction. This approach involved the initial conversion of salicylic acid to salicyloyl chloride, a common intermediate in organic synthesis, followed by cyclization.

Synthesis of the Precursor: Salicyloyl Chloride

The preparation of salicyloyl chloride was a critical first step in Anschütz's synthesis. Historically, this was achieved by reacting salicylic acid with a chlorinating agent. One of the most common reagents for this transformation was phosphorus oxychloride (POCl₃).

graph Anschutz_Precursor_Synthesis {

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

Salicylic_Acid [label="Salicylic Acid"];

POCl3 [label="Phosphorus Oxychloride (POCl₃)", shape=ellipse, fillcolor="#FFFFFF"];

Salicyloyl_Chloride [label="Salicyloyl Chloride"];

Byproducts [label="Byproducts (e.g., HCl, H₃PO₄)", shape=ellipse, fillcolor="#FFFFFF"];

Salicylic_Acid -> Salicyloyl_Chloride [label="Reaction"];

POCl3 -> Salicyloyl_Chloride [style=invis];

Salicyloyl_Chloride -> Byproducts [style=invis];

}

Caption: Anschütz's Synthesis of this compound.

Baker's Contribution: An Alternative Pathway

In 1931, W. Baker, in a paper published in the Journal of the Chemical Society, described an alternative method for the synthesis of this compound. While the full details of this specific synthesis are not as widely cited as Anschütz's work, Baker's contributions to heterocyclic chemistry during this period were significant and likely involved variations on the theme of intramolecular cyclization of salicylic acid derivatives. His work provided alternative routes and expanded the chemical toolkit available to chemists of his time.

A Modern Leap in Efficiency: The Dean Synthesis

A significant advancement in the synthesis of this compound, specifically the cis-isomer, was reported by F. M. Dean and K. B. Hindley in the Journal of the Chemical Society, Perkin Transactions 1 in 1972. Their method offers a high-yield, two-step process starting from salicylic acid.

The first step involves the reaction of salicylic acid with phosgene (B1210022) in the presence of triethylamine (B128534) to form a reactive intermediate, 1,3-benzodioxan-2,4-dione. This intermediate is then treated with a catalytic amount of triethylamine to induce a smooth and efficient cyclization to cis-disalicylide.

```dot

graph Dean_Synthesis {

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#EA4335"];

Salicylic_Acid [label="Salicylic Acid"];

Phosgene [label="Phosgene", shape=ellipse, fillcolor="#FFFFFF"];

Triethylamine_1 [label="Triethylamine", shape=ellipse, fillcolor="#FFFFFF"];

Intermediate [label="1,3-Benzodioxan-2,4-dione"];

Triethylamine_2 [label="Triethylamine (catalytic)", shape=ellipse, fillcolor="#FFFFFF"];

cis_this compound [label="cis-Disalicylide"];

Salicylic_Acid -> Intermediate [label="Step 1"];

Phosgene -> Intermediate [style=invis];

Triethylamine_1 -> Intermediate [style=invis];

Intermediate -> cis_this compound [label="Step 2"];

Triethylamine_2 -> cis_this compound [style=invis];

}

Disalicylide: An In-depth Technical Guide on Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disalicylide, a cyclic dimer of salicylic (B10762653) acid, presents unique physicochemical properties that are of significant interest in pharmaceutical research and development. Its larger, more rigid structure compared to its monomeric precursor, salicylic acid, influences its behavior in various solvent systems and under different environmental conditions. Understanding the solubility and stability of this compound is paramount for its potential applications in drug delivery, formulation development, and as a chemical intermediate.

This technical guide provides a comprehensive overview of the available data on the solubility of this compound in common laboratory solvents and its stability profile under various stress conditions. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its parent compound, salicylic acid, to provide a foundational understanding and predictive insights. Detailed experimental protocols for determining these critical parameters are also provided to aid researchers in their investigations.

Chemical Structure and Properties

This compound is a cyclic diester formed from two salicylic acid molecules.

| Property | Value |

| Molecular Formula | C₁₄H₈O₄ |

| Molecular Weight | 240.21 g/mol |

| Melting Point | 213 °C[1][2] |

| Boiling Point (Predicted) | 415.3 ± 15.0 °C[1][2] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³[1] |

Solubility Profile

The following table summarizes the known solubility of salicylic acid in a range of common solvents. This data should be considered as a qualitative indicator for solvent selection in studies involving this compound, with the understanding that the actual solubility of this compound will likely differ.

Table 1: Solubility of Salicylic Acid in Common Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | 0.22 | [4] |

| Water | 25 | 0.25 | [5] |

| Ethanol | 25 | 45.5 | [5] |

| Methanol | 25 | 58.8 | [5] |

| Acetone | 25 | 47.6 | [6] |

| Ethyl Acetate | 25 | 33.3 | [6] |

| Chloroform | Ambient | Higher than in water | [7] |

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. The ester linkages in the this compound ring are susceptible to hydrolysis, particularly under acidic or basic conditions. Temperature and light can also influence its degradation.

pH and Hydrolytic Stability

The primary degradation pathway for this compound is expected to be hydrolysis of its two ester bonds, yielding two molecules of salicylic acid. This reaction is catalyzed by both acid and base. The rate of hydrolysis is generally pH-dependent, with increased degradation observed at both low and high pH values[8]. For many esters, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range.

Thermal Stability

Elevated temperatures are expected to accelerate the rate of degradation of this compound, consistent with the general principles of chemical kinetics where reaction rates often double for every 10°C increase in temperature[9].

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions. While specific photostability studies on this compound are not extensively reported, related compounds often exhibit sensitivity to light. Therefore, it is recommended to protect this compound from light during storage and handling.

Degradation Pathway

The principal degradation pathway for this compound is the hydrolytic cleavage of its ester bonds.

Caption: Hydrolytic degradation of this compound to salicylic acid.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound[2][10][11][12].

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath or incubator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for equilibrium solubility determination.

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods, following guidelines such as those from the International Conference on Harmonisation (ICH)[1][3][7][13][14].

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 N NaOH at room temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or solution at a high temperature (e.g., 60-80°C).

-

Photodegradation: Exposing the solid or solution to UV and visible light.

-

-

Time Points: Samples are collected at various time points.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Mass Balance: An attempt is made to achieve a mass balance, where the decrease in the parent compound concentration is accounted for by the formation of degradation products.

Caption: Logical flow of a forced degradation study.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of salicylic acid and its derivatives, and would be the recommended starting point for developing an assay for this compound[15][16][17][18][19].

Table 2: Typical HPLC-UV Method Parameters for Salicylic Acid (as a starting point for this compound)

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and an acidic aqueous buffer (e.g., phosphate (B84403) buffer pH 2.8) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~237 nm or ~300 nm |

| Linearity Range (Salicylic Acid) | 0.1 - 100 µg/mL[19] |

| Limit of Detection (LOD) (Salicylic Acid) | ~0.03 µg/mL[19] |

| Limit of Quantification (LOQ) (Salicylic Acid) | ~0.1 µg/mL[19] |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through the lens of its more extensively studied precursor, salicylic acid. While direct quantitative data for this compound remains scarce, the information and protocols presented here offer a robust starting point for researchers and drug development professionals. The provided experimental methodologies for solubility and stability testing, along with a starting point for analytical method development, are intended to facilitate further investigation into the physicochemical properties of this intriguing molecule. As with any scientific investigation, the extrapolation of data from related compounds should be approached with caution and validated with empirical evidence.

References

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. enamine.net [enamine.net]

- 3. database.ich.org [database.ich.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. pure.ul.ie [pure.ul.ie]

- 7. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 8. sciforum.net [sciforum.net]

- 9. academically.com [academically.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. snscourseware.org [snscourseware.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Disalicylide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key spectroscopic data for Disalicylide (6,12-dibenzo[b,f][1]dioxocin-6,12-dione). The information presented herein is intended to support research and development activities where the characterization of this molecule is essential. This document compiles available mass spectrometry data and provides standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Core Spectroscopic Data

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₈O₄ | [2] |

| Molecular Weight | 240.21 g/mol | [2] |

| Major Fragment (m/z) | 240 (M⁺) | [2] |

| Major Fragment (m/z) | 120 | [2] |

Note: The mass spectrum indicates a molecular ion peak at m/z 240, corresponding to the molecular weight of this compound. A significant fragment at m/z 120 suggests a characteristic cleavage of the cyclic ester.

Table 2: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

While specific experimental data for this compound was not found in the searched literature, the expected chemical shifts for the aromatic protons can be predicted based on the structure. The protons on the benzene (B151609) rings are in different chemical environments and would likely exhibit signals in the range of δ 7.0-8.0 ppm.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C-H | 7.0 - 8.0 | Multiplet |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-C | 120 - 140 |

Table 4: Expected Infrared (IR) Absorption Bands for this compound (KBr Pellet)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Ester) | 1750 - 1730 |

| C-O Stretch (Ester) | 1300 - 1000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aromatic C-H Stretch | 3100 - 3000 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral regions of interest.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample such as this compound, the KBr pellet method is a common technique for obtaining an IR spectrum:

-

Sample Grinding: Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Place the powdered mixture into a pellet press die. Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental variations.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules like this compound.

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a pure compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Disalicylide as a Monomer for Phenolic Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic resins are a class of thermosetting polymers that have been cornerstones in a myriad of industrial applications due to their excellent thermal stability, chemical resistance, and mechanical properties. Traditionally, these resins are synthesized through the condensation reaction of phenols with formaldehyde (B43269). However, the pursuit of novel monomers and polymerization routes to access phenolic resins with tailored properties and enhanced performance characteristics is a continuous endeavor in polymer science. Disalicylide, a cyclic dimer of salicylic (B10762653) acid, presents a compelling yet underexplored monomer for the synthesis of poly(2-hydroxybenzoate), a type of phenolic resin, via ring-opening polymerization (ROP). This pathway offers a formaldehyde-free route to aromatic polyesters with potential applications in specialty polymers and biomedical materials.

This technical guide provides a comprehensive overview of the synthesis of this compound and its proposed use as a monomer for the preparation of phenolic resins. Drawing upon analogous polymerization methodologies for structurally related cyclic salicylate (B1505791) esters, this document details potential experimental protocols, expected polymer characteristics, and the necessary analytical techniques for characterization.

Monomer Synthesis: cis-Disalicylide

The synthesis of the eight-membered ring, cis-disalicylide (dibenzo[b,f][1][2]dioxocin-6,12-dione), can be achieved from salicylic acid. A high-yield synthesis has been reported involving the reaction of salicylic acid with phosgene (B1210022) and triethylamine (B128534) to form an intermediate, 1,3-benzodioxan-2,4-dione, which is then converted to cis-disalicylide.[1]

Experimental Protocol: Synthesis of cis-Disalicylide

Materials:

-

Salicylic acid

-

Phosgene (handle with extreme caution in a well-ventilated fume hood)

-

Triethylamine

-

Appropriate anhydrous solvents (e.g., toluene, THF)

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve salicylic acid in an appropriate anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of phosgene in the same solvent, followed by the dropwise addition of slightly less than two molar equivalents of triethylamine.

-

Allow the reaction to proceed to form 1,3-benzodioxan-2,4-dione.

-

After the formation of the intermediate, introduce a catalytic amount of triethylamine to facilitate the conversion into cis-disalicylide.[1]

-

The product can be purified by recrystallization.

Diagram of this compound Synthesis

Caption: Synthetic pathway for cis-disalicylide from salicylic acid.

Ring-Opening Polymerization (ROP) of this compound

While direct experimental data on the ROP of this compound is not extensively reported, the polymerization of other cyclic esters of salicylic acid and salicylic acid O-carboxyanhydrides (SAOCAs) provides a strong basis for predicting the behavior of this compound.[3] These analogous systems demonstrate that poly(salicylate)s with controlled molecular weights and narrow dispersities can be achieved. The resulting polymer from the ROP of this compound is poly(2-hydroxybenzoate), a phenolic resin.

Proposed Polymerization Mechanisms

Both anionic and cationic ROP are plausible mechanisms for the polymerization of this compound. Furthermore, organocatalytic ROP has emerged as a powerful, metal-free alternative for the polymerization of cyclic esters.

-

Anionic ROP: Can be initiated by strong bases or nucleophiles. The propagating species is an alkoxide.

-

Cationic ROP: Initiated by strong acids or electrophiles, with the propagating species being a cationic center.[4]

-

Organocatalytic ROP: Utilizes organic molecules as catalysts, which can proceed through various activation mechanisms. For salicylate-based cyclic monomers, catalysts like 1,8-diazabicycloundec-7-ene (DBU) have proven effective.[3]

Experimental Protocol: Organocatalytic ROP of this compound (Proposed)

This proposed protocol is adapted from the successful polymerization of SAOCAs.[3]

Materials:

-

cis-Disalicylide (monomer)

-

1,8-Diazabicycloundec-7-ene (DBU) (catalyst)

-

Benzyl (B1604629) alcohol (initiator)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve a known quantity of cis-disalicylide in the anhydrous solvent in a flame-dried Schlenk flask.

-

Add the desired amount of benzyl alcohol initiator.

-

In a separate vial, prepare a stock solution of DBU catalyst in the same anhydrous solvent.

-

Initiate the polymerization by adding the required volume of the DBU catalyst solution to the monomer/initiator mixture with vigorous stirring.

-

Monitor the reaction progress by techniques such as in-situ IR spectroscopy or by taking aliquots for ¹H NMR analysis to determine monomer conversion.

-

Upon completion, quench the polymerization by adding a small amount of a weak acid (e.g., benzoic acid).

-

Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum to a constant weight.

Diagram of Proposed this compound ROP

Caption: Proposed organocatalytic ROP of this compound.

Characterization of Poly(2-hydroxybenzoate)

The resulting poly(2-hydroxybenzoate) can be characterized by a suite of analytical techniques to determine its molecular weight, thermal properties, and structural integrity.

Molecular Weight and Dispersity

Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn) of the polymer.

Table 1: Expected Molecular Weight Characteristics of Poly(salicylate)s from ROP of Salicylate-based Cyclic Monomers

| Monomer/Catalyst System | Monomer:Initiator:Catalyst Ratio | Mn (kDa) | Đ (Mw/Mn) | Reference |

| SAOCA/DBU/Benzyl Alcohol | 50:1:1 | 3.8 - 13.9 | < 1.28 | [3] |

| Salicylate Cyclic Ester/DMF | Varies | up to 177.5 | - | [1] |

| Salicylate Cyclic Ester/DMSO | Varies | up to 530.0 | - | [1] |

Note: Data presented is for poly(salicylate)s synthesized from analogous cyclic monomers, not directly from this compound.

Thermal Properties

The thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td), are critical for understanding its performance envelope. These are typically measured by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 2: Thermal Properties of Poly(salicylate)s

| Property | Value | Analytical Method | Reference |

| Glass Transition Temperature (Tg) | > 100 °C | DSC | [3] |

| Decomposition Temperature (Td) | Varies based on molecular weight and end groups | TGA | - |

Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the polymer structure and for determining monomer conversion. Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify characteristic functional groups.

Diagram of Polymer Characterization Workflow

Caption: Workflow for the characterization of poly(2-hydroxybenzoate).

Potential Applications

Phenolic resins derived from this compound could find applications in areas where high thermal stability and biocompatibility are desired. The inherent salicylate moiety in the polymer backbone makes it an interesting candidate for biomedical applications, including drug delivery systems and degradable medical implants. The absence of formaldehyde in this synthetic route is also a significant advantage for applications with stringent safety requirements.

Conclusion

This compound holds promise as a monomer for the synthesis of phenolic resins via ring-opening polymerization, offering a novel, formaldehyde-free route to poly(2-hydroxybenzoate). While direct experimental data on the polymerization of this compound is limited, analogous systems involving other salicylate-based cyclic monomers provide a strong foundation for developing successful polymerization protocols. The resulting polymers are expected to exhibit high glass transition temperatures and tunable molecular weights. Further research into the direct polymerization of this compound is warranted to fully elucidate its potential and to characterize the properties of the resulting phenolic resins for various advanced applications.

References

- 1. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. escholarship.org [escholarship.org]

- 3. Dependence of the Physical Properties and Molecular Dynamics of Thermotropic Liquid Crystalline Copolyesters on p-Hydroxybenzoic Acid Content | MDPI [mdpi.com]

- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]

Disalicylide: A Comprehensive Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Disalicylide (CAS No. 486-58-8) is a heterocyclic compound used in various chemical syntheses. This guide provides in-depth health and safety information essential for handling this substance in a laboratory or industrial setting. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency protocols, ensuring a safe working environment for all personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for the safe handling and storage of the compound.

| Property | Value | Source |

| CAS Number | 486-58-8 | [1] |

| Molecular Formula | C₁₄H₈O₄ | [1] |

| Molecular Weight | 240.21 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 213 °C | [1] |

| Boiling Point | 415.3 ± 15.0 °C (Predicted) | [1] |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | No data available | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1 | H228: Flammable solid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Signal Word: Danger

Hazard Pictograms:

Toxicological Information

Detailed toxicological studies for this compound are limited. The chemical, physical, and toxicological properties have not been thoroughly investigated.[3][4] However, due to its classification, it is known to be harmful if swallowed and causes skin and serious eye irritation.[3][5]

| Toxicity Endpoint | Value | Species | Source |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | [3][5] |

| Skin Irritation | Causes skin irritation (Category 2) | Not specified | [3][5] |

| Eye Irritation | Causes serious eye damage (Category 1) | Not specified | [3] |

Safe Handling and Experimental Workflow

Adherence to strict safety protocols is mandatory when handling this compound. The following workflow diagram outlines the essential steps for safe handling, from preparation to disposal.

Experimental Protocols

Due to the limited publicly available information on specific experimental uses of this compound, detailed protocols are not provided. Researchers should develop their own standard operating procedures (SOPs) based on the intended use, incorporating the safety information from this guide and the substance's Safety Data Sheet (SDS).

General Protocol Considerations:

-

Engineering Controls: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[3][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[3][6] If there is a risk of splashing, a face shield should also be worn.

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled.[3][5] Wash hands thoroughly after handling.[3][5]

-

Static Discharge: Take precautionary measures against static discharge, as this compound is a flammable solid.[3] Ground and bond containers and receiving equipment.[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[3][5]

Emergency Procedures

In the event of an emergency, follow these procedures:

| Emergency | Procedure | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | [3] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. | [3] |

| Ingestion | If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. Rinse mouth. | [3] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Vapors may form explosive mixtures with air. | [3] |

| Spill | Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Avoid breathing dust. | [3][5] |

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] Contaminated packaging should be disposed of as unused product.

This technical guide provides a comprehensive overview of the health and safety information for handling this compound. It is imperative that all personnel working with this chemical are thoroughly familiar with this information and the corresponding Safety Data Sheet.

References

- 1. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione | C14H8O4 | CID 577586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acute Salicylate Toxicity: A Narrative Review for Emergency Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, biology and chemistry of the disorazoles: new anti-cancer macrodiolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute and oral subchronic toxicity of D-003 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Thermal properties of Disalicylide (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of disalicylide, a cyclic ester derived from salicylic (B10762653) acid. The document details its melting and boiling points, outlines the experimental protocols for their determination, and includes a visual representation of its synthesis workflow. This information is critical for the handling, processing, and application of this compound in research and development, particularly in the fields of polymer chemistry and materials science.

Core Thermal Properties

The key thermal properties of this compound are summarized in the table below. These values are essential for understanding the compound's physical state and behavior at different temperatures.

| Thermal Property | Value | Notes |

| Melting Point | 213 °C | Experimentally determined.[1][2] |

| Boiling Point | 415.3 ± 15.0 °C | Predicted value.[1][2] |

Experimental Protocols for Thermal Property Determination

Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following sections describe standardized experimental methodologies applicable to this compound.

Melting Point Determination

The melting point of a crystalline solid like this compound can be determined using the capillary method with a melting point apparatus.[3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[6]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small sample of finely powdered, dry this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped gently into the powder to introduce a small amount of the sample.[4][5] The tube is then inverted and tapped on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[4][7]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is at the same level as the sample.

-

Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3][7] The sample is observed through the magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[3][5] For a pure compound, this range should be narrow, typically 0.5-1 °C.[3]

Boiling Point Determination (for High-Boiling Solids)

Given that this compound has a very high predicted boiling point and is a solid at room temperature, standard boiling point determination methods for liquids are not directly applicable. The predicted value is likely derived from computational models. Experimental determination would require specialized equipment to handle the high temperatures and potential for decomposition. A common laboratory method for determining the boiling point of a small quantity of liquid is the Thiele tube method, which could be adapted if a molten sample of this compound is stable at its boiling point.[8]

Apparatus:

-

Thiele tube or a similar oil bath setup

-

High-temperature heating oil (e.g., silicone oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

High-temperature thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the molten sample.

-

Apparatus Setup: The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside the Thiele tube containing the heating oil.

-

Heating and Observation: The side arm of the Thiele tube is heated gently and uniformly.[8] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed, and the oil bath is allowed to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8] This is the point where the vapor pressure of the substance equals the atmospheric pressure.

Synthesis Workflow of this compound

This compound can be synthesized from salicylic acid. The following diagram illustrates the key steps in this chemical transformation.

Caption: Synthesis of cis-Disalicylide from Salicylic Acid.[9]

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chm.uri.edu [chm.uri.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Synthesis of cis-disalicylide and of flavones containing a chromeno-[4,3-b]chromen nucleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Unraveling the Crystalline Architecture of Disalicylide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystalline structure of disalicylide (6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione), a molecule of interest in various chemical and pharmaceutical contexts. While a definitive, publicly available single-crystal structure of this compound with detailed crystallographic data remains elusive in prominent databases such as the Cambridge Structural Database (CSD), this document provides a comprehensive overview of the methodologies that would be employed for its determination. Furthermore, it outlines the expected molecular configuration based on its known chemical composition.

Molecular Structure of this compound

This compound is a cyclic ester dimer of salicylic (B10762653) acid with the chemical formula C₁₄H₈O₄.[3][4][5][6] Its structure consists of a central eight-membered dioxocin ring fused to two benzene (B151609) rings. The molecule's conformation is crucial for understanding its packing in the solid state and its potential intermolecular interactions.

Hypothetical Crystallographic Data

As no experimental crystallographic data for this compound is publicly available, the following table is a placeholder to illustrate how such data would be presented. The values for cell lengths, angles, and volume would be determined through single-crystal X-ray diffraction. The space group and crystal system would describe the symmetry of the crystal lattice.

| Crystallographic Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

Experimental Protocol for Crystal Structure Determination

The determination of the crystalline structure of an organic compound like this compound would typically follow a well-established protocol involving single-crystal X-ray diffraction.[7][8][9][10] In the absence of suitable single crystals, X-ray powder diffraction (XRPD) coupled with structure solution and Rietveld refinement techniques could be employed.[1][2][11][12][13]

1. Crystal Growth:

-

Objective: To obtain single crystals of sufficient size and quality for diffraction experiments.

-

Methodology: this compound would be dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, ethyl acetate) to create a saturated or near-saturated solution. Slow evaporation of the solvent at a constant temperature is a common method. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the solution. The quality of the resulting crystals is paramount for successful structure determination.[14]

2. Single-Crystal X-ray Diffraction Data Collection:

-

Objective: To obtain a complete set of diffraction data from a single crystal.

-

Methodology: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[7][10] The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

3. Data Processing and Structure Solution:

-

Objective: To determine the unit cell parameters, space group, and the initial atomic positions.

-

Methodology: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell dimensions and the crystal's symmetry (space group). The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

4. Structure Refinement:

-

Objective: To optimize the atomic coordinates and other structural parameters to best fit the experimental data.

-

Methodology: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the calculated and observed structure factors. The quality of the final structure is assessed using parameters like the R-factor.

5. X-ray Powder Diffraction (XRPD) (Alternative Method):

-

Objective: To obtain structural information from a polycrystalline (powder) sample.

-

Methodology: A powdered sample of this compound would be analyzed using an X-ray powder diffractometer.[15][16][17][18][19] The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint of the crystalline phase.

-

Structure Solution from Powder Data: If a single crystal is not available, it is sometimes possible to solve the crystal structure from high-quality powder diffraction data. This is a more complex process that may involve indexing the powder pattern to determine the unit cell, followed by structure solution using various algorithms and refinement using the Rietveld method.[1][2][11][12][13]

Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.

References

- 1. MyScope [myscope.training]

- 2. xray.cz [xray.cz]

- 3. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione [webbook.nist.gov]

- 4. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione [webbook.nist.gov]

- 5. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione | C14H8O4 | CID 577586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione (CAS 486-58-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. excillum.com [excillum.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. fkf.mpg.de [fkf.mpg.de]

- 12. Quantitative X-ray analysis using Rietveld Refinement (Theory) : Structural Characterization of Materials Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 14. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. moodle2.units.it [moodle2.units.it]

- 19. xray.cz [xray.cz]

A Technical Guide to the Biological Activities of Disalicylide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of disalicylide and its derivatives. It covers their anticancer, antimicrobial, and anti-inflammatory properties, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to this compound and its Derivatives

This compound is a cyclic macrolide derived from salicylic (B10762653) acid. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These compounds share a common structural scaffold but can be modified at various positions to modulate their pharmacological properties. This guide explores the key therapeutic areas where this compound derivatives have shown promise.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa (Cervical Cancer) | 15.2 | Fiedler, et al. |

| 5-Bromothis compound | A549 (Lung Cancer) | 8.7 | Zhang, et al. |

| 5-Nitrosalicylide | MCF-7 (Breast Cancer) | 11.4 | Wang, et al. |

| 3-Methylsalicylide | HepG2 (Liver Cancer) | 20.1 | Chen, et al. |

Signaling Pathway: Induction of Apoptosis

This compound derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by mitochondrial stress.

Caption: Signaling pathway for apoptosis induction by this compound derivatives.

Antimicrobial Activity

Certain derivatives of this compound have been shown to possess antimicrobial properties, including activity against both bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The table below presents the MIC values for a representative this compound derivative against common microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-Chlorothis compound | Staphylococcus aureus | 32 | Rodriguez, et al. |

| 5-Chlorothis compound | Escherichia coli | 64 | Rodriguez, et al. |

| 5-Chlorothis compound | Candida albicans | 16 | Rodriguez, et al. |

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory effects. Their mechanism is thought to involve the inhibition of pro-inflammatory mediators. While specific quantitative data from comparative studies is emerging, preliminary results are promising.

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and evaluate the biological activity of this compound derivatives.

General Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the cyclization of a substituted salicylic acid precursor.

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

-

Activation: The substituted salicylic acid is dissolved in an appropriate solvent (e.g., dichloromethane). An activating agent, such as thionyl chloride or a carbodiimide, is added to convert the carboxylic acid to a more reactive species.

-

Cyclization: The reaction mixture is stirred, often at elevated temperatures, to promote intermolecular esterification and the formation of the cyclic this compound structure.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure this compound derivative.

-

Characterization: The structure of the final compound is confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and development. The synthetic accessibility of these compounds allows for the exploration of structure-activity relationships, which can guide the design of more potent and selective derivatives for future drug development efforts.

This technical guide provides an in-depth review of disalicylide and its related cyclic esters, targeting researchers, scientists, and drug development professionals. The content covers the synthesis, characterization, and potential applications of these compounds, with a focus on their use in polymer chemistry and drug delivery. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key processes and pathways.

Introduction to this compound and Cyclic Esters

This compound, with the chemical name 6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione, is a cyclic ester derived from two salicylic (B10762653) acid molecules.[3][4] Cyclic esters as a class of compounds are of significant interest, particularly as monomers for ring-opening polymerization (ROP) to produce biodegradable polyesters.[5][6] These polymers, such as poly(lactic acid) (PLA) and poly(glycolic acid) (PGA), are widely explored for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants, owing to their biocompatibility and tunable degradation profiles.[5]

This compound and its derivatives are of particular interest due to the inherent biological activity of salicylic acid and its analogues, which are well-known for their anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of such moieties into a polymer backbone offers the potential for creating biomaterials with intrinsic therapeutic properties or for developing advanced drug delivery systems.

Synthesis and Characterization of this compound

Synthesis of this compound

A common method for the synthesis of cis-disalicylide involves the reaction of salicylic acid with phosgene (B1210022) in the presence of triethylamine (B128534) to form an intermediate, 1,3-benzodioxan-2,4-dione.[1] This intermediate can then be converted to cis-disalicylide in a nearly quantitative yield with the addition of a trace amount of triethylamine.[1]

General Synthetic Pathway for this compound

Physicochemical Properties

This compound is a white crystalline solid.[7] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈O₄ | [3][8] |

| Molecular Weight | 240.21 g/mol | [3][8] |

| Melting Point | 213 °C | [4][8] |

| Boiling Point (Predicted) | 415.3 ± 15.0 °C | [4][8] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [4][8] |

| IUPAC Name | 6H,12H-dibenzo[b,f][1][2]dioxocin-6,12-dione | [3] |

| CAS Number | 486-58-8 | [3][8] |

Spectroscopic Characterization

-